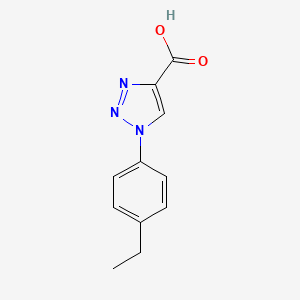

1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with a 4-ethylphenyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:

Reactants: 4-ethylphenyl azide and propiolic acid

Catalyst: Copper(I) iodide (CuI)

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

Temperature: Room temperature to 60°C

Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-methanol or 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde.

Substitution: Formation of halogenated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Antimicrobial Activity :

- Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits notable activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .

-

Anticancer Properties :

- Recent investigations have highlighted the compound's cytotoxic effects on cancer cell lines. In vitro studies showed that it induces apoptosis in human cancer cells, such as breast and lung cancer lines. The mechanism involves the inhibition of specific signaling pathways that promote cell survival .

- Anti-inflammatory Effects :

Agricultural Applications

- Fungicide Development :

- Plant Growth Regulators :

Materials Science

- Polymer Chemistry :

- Nanotechnology :

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against S. aureus and E. coli |

| Anticancer therapies | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory treatments | Reduces pro-inflammatory cytokines | |

| Agricultural Science | Fungicides | Inhibits Fusarium and Botrytis pathogens |

| Plant growth regulators | Improves growth rates and crop yield | |

| Materials Science | Polymer synthesis | Enhances thermal stability of polymers |

| Nanocomposite materials | Improves dispersibility of nanoparticles |

Case Studies

-

Antimicrobial Study :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated significant inhibition zones against selected bacterial strains, supporting its potential as a new antibiotic agent.

-

Cancer Cell Line Research :

- In a recent publication in Cancer Letters, researchers reported on the cytotoxic effects of this compound on multiple cancer cell lines. The study provided evidence of its ability to induce cell cycle arrest and apoptosis via specific molecular pathways.

-

Agricultural Field Trials :

- A field trial conducted by agricultural scientists demonstrated the effectiveness of this compound as a fungicide on tomato plants affected by Botrytis cinerea. The treated plants showed a significant reduction in disease incidence compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting enzymes: Binding to the active site of enzymes and blocking their activity.

Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.

Disrupting microbial cell walls: Interfering with the synthesis or integrity of microbial cell walls, leading to antimicrobial effects.

Comparación Con Compuestos Similares

- 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

- 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

- 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness: 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.

Actividad Biológica

1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on cytotoxicity, anti-inflammatory effects, and potential applications in cancer therapy.

- Molecular Formula : CHNO

- Molecular Weight : 217.22 g/mol

- CAS Number : 1042604-57-8

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. A notable study demonstrated that related compounds exhibit selective cytotoxicity against various cancer cell lines. Specifically, derivatives showed comparable potency to doxorubicin against Jurkat cells (GI = 0.65 μM) with some compounds achieving GI values as low as 0.15 μM against LOX IMVI melanoma cells .

Table 1: Cytotoxicity of Triazole Derivatives

| Compound | Cell Line | GI (μM) |

|---|---|---|

| 4a | Jurkat | 0.63 |

| 4b | Jurkat | 0.68 |

| 4c | Jurkat | 0.69 |

| 4a | LOX IMVI | 0.15 |

| 4a | CAKI-1 (Kidney) | Not specified |

The mechanism of action includes induction of apoptosis characterized by morphological changes in cells such as chromatin condensation and DNA fragmentation without direct DNA intercalation .

2. Anti-inflammatory Activity

Compounds containing the triazole moiety have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can act as selective COX-2 inhibitors, which may offer therapeutic benefits with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a study reported that a related triazole derivative exhibited an IC of 20.5 μM against COX-2 while showing minimal activity against COX-1 (IC > 100 μM) .

Table 2: COX Inhibition Potency of Triazole Derivatives

| Compound | COX-1 IC (μM) | COX-2 IC (μM) |

|---|---|---|

| Triazole A | >100 | 20.5 |

| Indomethacin | 0.65 | 29.6 |

The mechanisms underlying the biological activities of triazole derivatives are multifaceted:

- Cytotoxic Mechanisms : Compounds induce apoptosis in cancer cells through mitochondrial dysfunction and oxidative stress pathways.

- Anti-inflammatory Mechanisms : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in macrophage models activated by lipopolysaccharides .

Case Studies

A study focusing on the synthesis of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides found that specific derivatives exhibited remarkable antiproliferative activities against leukemia and solid tumor cell lines . These findings suggest that modifications to the triazole structure can significantly enhance biological activity.

Propiedades

IUPAC Name |

1-(4-ethylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-8-3-5-9(6-4-8)14-7-10(11(15)16)12-13-14/h3-7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNPSTTVCDMPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.